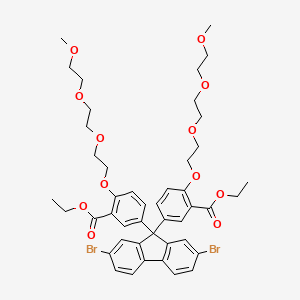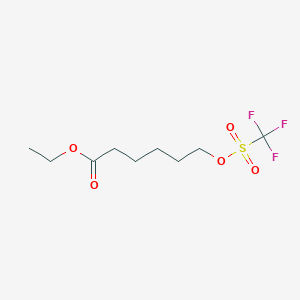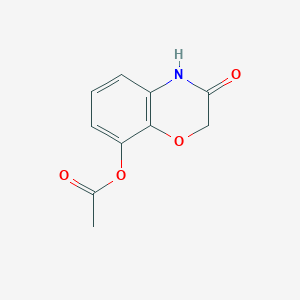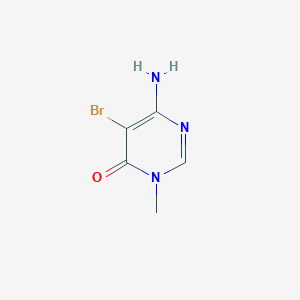
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with bromine atoms and extended with ethoxycarbonyl and methoxyethoxy groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) typically involves multi-step organic reactions. The process begins with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. Subsequent steps involve the introduction of ethoxycarbonyl and methoxyethoxy groups through esterification and etherification reactions. These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce ester groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers investigate its potential as a fluorescent probe for imaging and diagnostic purposes. The compound’s fluorescence properties make it suitable for tracking biological processes at the molecular level.
Medicine: The compound is studied for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism by which Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) exerts its effects depends on its specific application. In fluorescence imaging, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological structures. In drug delivery, the compound can interact with cellular membranes and release therapeutic agents in a controlled manner. The molecular targets and pathways involved vary based on the intended use and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar in structure but with octyl groups instead of ethoxycarbonyl and methoxyethoxy groups.
2,7-Dibromo-9,9-dimethylfluorene: Features methyl groups instead of the more complex substituents in the target compound.
9,9-Dioctyl-2,7-dibromofluorene: Another variant with octyl groups, commonly used in organic electronics.
Uniqueness
Diethyl 5,5'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoate) stands out due to its extended ethoxycarbonyl and methoxyethoxy groups, which enhance its solubility and functional versatility. These unique substituents allow for a broader range of chemical modifications and applications compared to simpler fluorene derivatives.
Properties
Molecular Formula |
C45H52Br2O12 |
|---|---|
Molecular Weight |
944.7 g/mol |
IUPAC Name |
ethyl 5-[2,7-dibromo-9-[3-ethoxycarbonyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]fluoren-9-yl]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C45H52Br2O12/c1-5-56-43(48)37-27-31(7-13-41(37)58-25-23-54-21-19-52-17-15-50-3)45(39-29-33(46)9-11-35(39)36-12-10-34(47)30-40(36)45)32-8-14-42(38(28-32)44(49)57-6-2)59-26-24-55-22-20-53-18-16-51-4/h7-14,27-30H,5-6,15-26H2,1-4H3 |
InChI Key |
IKKGSKJOSXWBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OCCOCCOCCOC)C(=O)OCC)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(+)-5-bromo-2-chloro-N4-[1-(4-fluorophenyl)ethyl]-4-pyrimidineamine](/img/structure/B8318566.png)


![4-[2-(3-Chlorophenyl)acetylamino]butyric acid ethyl ester](/img/structure/B8318582.png)







